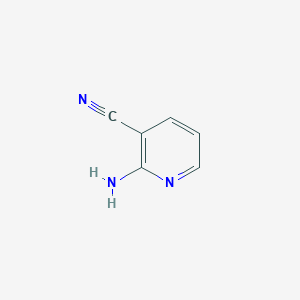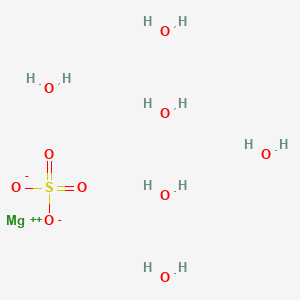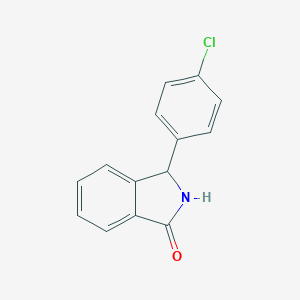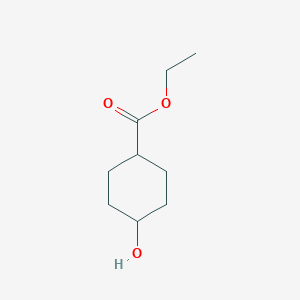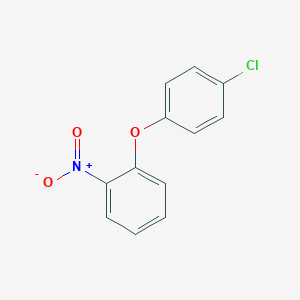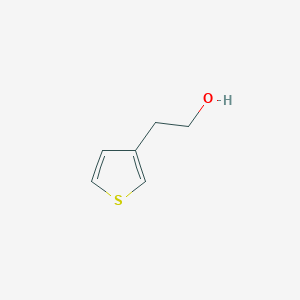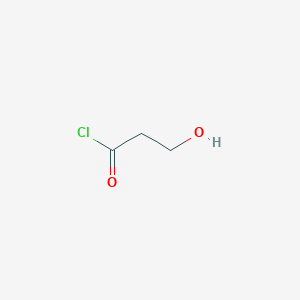
3-Hydroxypropanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypropanoyl Chloride is a common chemical reagent used in organic synthesis . It is used in the synthesis of TNF-α inhibitors . The molecular formula of 3-Hydroxypropanoyl Chloride is C3H5ClO2 and its molecular weight is 108.52 .
Synthesis Analysis
3-Hydroxypropanoyl Chloride can be synthesized from 3-Hydroxypropionic acid . The synthesis involves the use of oxalyl dichloride in dichloromethane .
Molecular Structure Analysis
The molecular structure of 3-Hydroxypropanoyl Chloride consists of 3 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .
Chemical Reactions Analysis
3-Hydroxypropanoyl Chloride is used in organic synthesis, particularly in the synthesis of TNF-α inhibitors . It is also involved in the biosynthesis of poly(3-hydroxypropionate), a biodegradable plastic .
Physical And Chemical Properties Analysis
3-Hydroxypropanoyl Chloride has a predicted boiling point of 182.1±23.0 °C and a predicted density of 1.290±0.06 g/cm3 . Its molecular formula is C3H5ClO2 and it has a molecular weight of 108.52 .
Aplicaciones Científicas De Investigación
Production of 3-Hydroxypropionic Acid (3-HP)
3-Hydroxypropanoyl chloride is used in the production of 3-Hydroxypropionic Acid (3-HP), a valuable platform chemical . 3-HP serves as a precursor for a wide range of industrial applications . It is produced via the propionyl-CoA pathway in genetically engineered Escherichia coli .
Precursor for Acrylic Acid
3-HP, derived from 3-Hydroxypropanoyl chloride, is used as a precursor in the industrial production of acrylic acid . Acrylic acid is a key raw material in the production of superabsorbent polymers, which are used in products like diapers, adult incontinence products, and water-absorbing mats.
Production of Bioplastics
In its polymerized form, 3-HP can be used in bioplastic production . Bioplastics are a type of plastic derived from renewable biomass sources, such as vegetable fats and oils, corn starch, straw, woodchips, food waste, etc.
Production of 1,3-Propanediol
3-HP is also used in the production of 1,3-propanediol , a compound used in the manufacture of polyesters, polyurethanes, and other materials.
Waste Conversion
Bio-based production of 3-HP also has the potential to “turn waste into a resource” since several metabolic pathways exist for converting glycerol, a by-product of biodiesel production, into 3-HP .
Genetic Engineering Research
The production of 3-HP via the propionyl-CoA pathway in genetically engineered Escherichia coli has been a subject of study, contributing to the field of genetic engineering .
Direcciones Futuras
3-Hydroxypropanoyl Chloride is used in the production of poly(3-hydroxypropionate), a biodegradable plastic . This plastic is seen as a promising alternative to petro-diesel based plastic . The β-alanine biosynthetic pathway is efficient in producing poly(3-hydroxypropionate), and the use of a Malonyl-CoA biosensor increases its yield .
Mecanismo De Acción
Target of Action
3-Hydroxypropanoyl chloride is a common chemical reagent used in organic synthesis . It’s often used as a building block in the synthesis of more complex molecules, rather than having a specific biological target.
Biochemical Pathways
3-Hydroxypropanoyl chloride is involved in the synthesis of various compounds. For instance, it’s used in the synthesis of TNF-α inhibitors , which are drugs that suppress the physiological response to tumor necrosis factor (TNF), which is part of the body’s inflammatory response.
Propiedades
IUPAC Name |
3-hydroxypropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOWUKFHZLWXJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595491 |
Source


|
| Record name | 3-Hydroxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypropanoyl chloride | |
CAS RN |
109608-73-3 |
Source


|
| Record name | 3-Hydroxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






